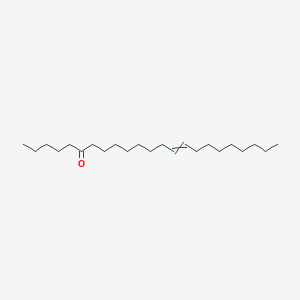
Tricos-14-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It consists of 23 carbon atoms, 44 hydrogen atoms, and one oxygen atom . This compound is a long-chain ketone with a double bond at the 14th position, making it a unique molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-14-en-6-one can be achieved through various methods. One common approach involves the ketonization reaction of hexanoic acids and (Z)-octadec-9-enoic acid (oleic acid). The reaction conditions typically involve heating the acids in the presence of a catalyst to facilitate the formation of the ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale ketonization reactions using oleic acid as a starting material. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Tricos-14-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Tricos-14-en-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricos-14-en-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Tricosene: Another long-chain hydrocarbon with a similar structure but differing in the position of the double bond.
(14E)-14-Tricosen-6-one: A stereoisomer of Tricos-14-en-6-one with a different configuration around the double bond.
Uniqueness
This compound is unique due to its specific structure, which includes a ketone group and a double bond at the 14th position. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
53149-66-9 |
|---|---|
Molecular Formula |
C23H44O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricos-14-en-6-one |
InChI |
InChI=1S/C23H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-6-4-2/h12-13H,3-11,14-22H2,1-2H3 |
InChI Key |
QKLOIBGEMBKSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
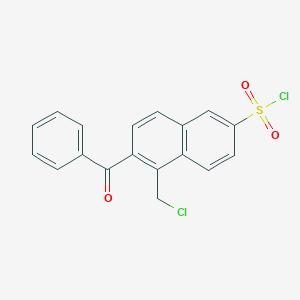
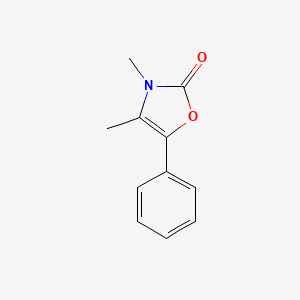

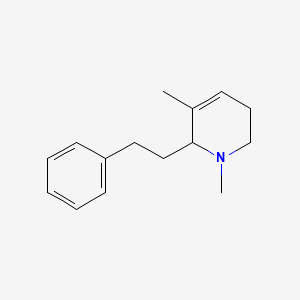

![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
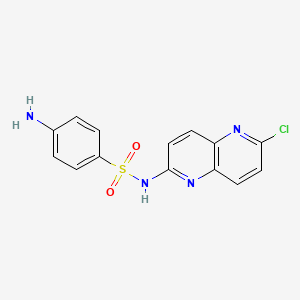
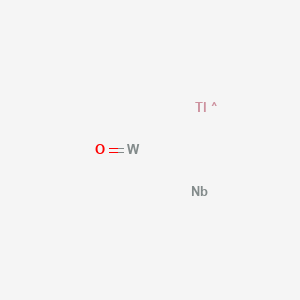
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
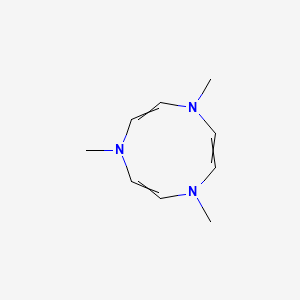
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
